Halogen Substitution Drives LogP Increase vs. Favipiravir
The substitution of fluorine (F) in favipiravir with chlorine (Cl) in 6-Chloro-3-hydroxypyrazine-2-carboxamide results in a measurable increase in lipophilicity. The estimated logP value for the target compound is reported as approximately 0.8 or 0.63 [1], compared to favipiravir's reported logP of 0.0 [2]. This difference in partition coefficient can influence membrane permeability and distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Approximately 0.8 or 0.63 [1] |
| Comparator Or Baseline | Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide): 0.0 [2] |
| Quantified Difference | Increase of 0.63 to 0.8 log units |
| Conditions | Estimated/predicted values from different sources |
Why This Matters
This quantifiable difference in lipophilicity is critical for chromatographic method development and explains why simple substitution with favipiravir is not possible in analytical or biological studies.
- [1] Molbase. 6-Chloro-3-hydroxypyrazine-2-carboxamide (CAS 259793-90-3) Compound Page. View Source
- [2] DrugBank. Favipiravir (DB12466) Compound Page. View Source
